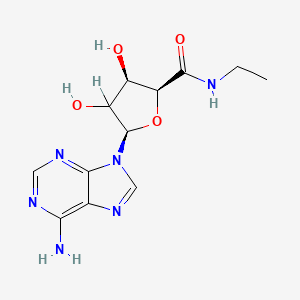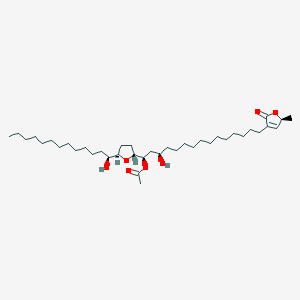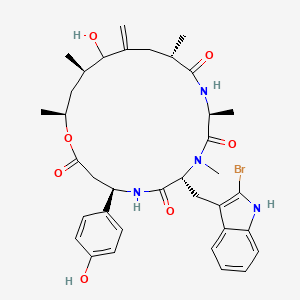
(2S,3R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-2-oxolanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-2-oxolanecarboxamide is a purine nucleoside.
A stable adenosine A1 and A2 receptor agonist. Experimentally, it inhibits cAMP and cGMP phosphodiesterase activity.
Wissenschaftliche Forschungsanwendungen
Polyamide Synthesis
The molecule has been used in the synthesis of polyamides containing uracil and adenine. Hattori and Kinoshita (1979) synthesized 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methylsuccinic acid and 2-(6-aminopurin-9-yl)methylsuccinic acid, which were then converted into polyamides. These polyamides, containing uracil and adenine side groups, demonstrated molecular weights of approximately 1000–5000 and were water-soluble in certain cases (Hattori & Kinoshita, 1979).
Crystal Structure Analysis
In crystallography, 9-Ethyl-2-aminopurine, a related compound, has been used to study hydrogen-bonded complexes with pyrimidine derivatives. Sobell (1966) demonstrated that 9-ethyl-2-aminopurine forms planar complexes with 1-methyl-5-fluorouracil, which resemble the Watson–Crick pairing found in DNA (Sobell, 1966).
Cardioprotection Studies
Research has also explored its role in cardioprotection. Peart et al. (2002) investigated adenosine-mediated cardioprotection in ischemic-reperfused mouse heart, demonstrating that exogenous adenosine can improve contractile recovery through purine salvage and activation of certain adenosine receptors (Peart et al., 2002).
Synthesis of Amino Acid Derivatives
The molecule is also instrumental in synthesizing specific amino acid derivatives. Marin et al. (2002) developed a synthesis of (2S,5R)-5-hydroxylysine, a collagen-specific amino acid, using a similar compound as a precursor (Marin et al., 2002).
Fluorescence Studies
In fluorescence studies, 2-Aminopurine, a similar molecule, has been used as a probe in biochemical assays. Lobsiger et al. (2014) found that the fluorescence lifetime of 2-aminopurine increases dramatically when part of a hydrate cluster, making it a valuable tool in studying DNA and RNA structure (Lobsiger et al., 2014).
Eigenschaften
Produktname |
(2S,3R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-2-oxolanecarboxamide |
|---|---|
Molekularformel |
C12H16N6O4 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
(2S,3R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7?,8+,12-/m1/s1 |
InChI-Schlüssel |
JADDQZYHOWSFJD-RWFUBLIZSA-N |
Isomerische SMILES |
CCNC(=O)[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Piktogramme |
Acute Toxic |
Synonyme |
5' N Ethylcarboxamidoadenosine 5'-N-Ethylcarboxamidoadenosine Adenosine 5' N ethyluronamide Adenosine, N6-Ethyl-carboxamido Adenosine-5'-(N-ethylcarboxamide) Adenosine-5'-N-ethyluronamide N Ethylcarboxamidoadenosine N-Ethylcarboxamidoadenosine N6 Ethyl carboxamido Adenosine N6-Ethyl-carboxamido Adenosine NECA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-[1-(5-butyl-1,3-oxazol-2-yl)cyclopropyl]-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1244950.png)










